2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide
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Overview
Description
2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the piperazine derivative: Reacting 2-methoxyphenylamine with piperazine under controlled conditions.
Synthesis of the pyrimidine ring: Using a cyclization reaction involving appropriate precursors.
Thioether formation: Introducing the sulfanyl group through a nucleophilic substitution reaction.
Final coupling: Combining the piperazine and pyrimidine derivatives with the acetylated phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can target the pyrimidine ring and the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrimidine and piperazine derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Studies: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine rings play a crucial role in binding to these targets, while the functional groups modulate the compound’s activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
- **2-({4-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
Uniqueness
The presence of the methoxy group in 2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C25H29N5O2S2 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)23-11-12-26-25(28-23)34-18-24(31)27-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,27,31) |
InChI Key |
WYROXYGOCICLGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NCC4=CC=C(C=C4)SC |
Origin of Product |
United States |
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